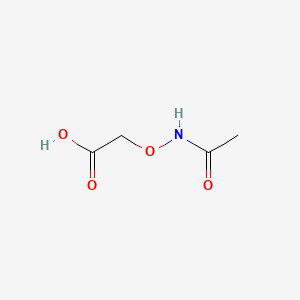
Acetamidooxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamidooxyacetic acid is a chemical compound with the molecular formula C4H7NO4. This compound is widely used in various fields such as agriculture, pharmaceuticals, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetamidooxyacetic acid can be synthesized through the reaction of glycine with chloroacetic acid in the presence of a base. The reaction typically involves heating the mixture to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of 2-acetamidooxyacetic acid involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include purification steps such as recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Acetamidooxyacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated compounds.
Scientific Research Applications
2-Acetamidooxyacetic acid is utilized in various scientific research applications, including:
Chemistry: As a chelating agent in analytical chemistry for metal ion detection.
Biology: In biochemical studies for enzyme inhibition and protein labeling.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism by which 2-acetamidooxyacetic acid exerts its effects involves its ability to chelate metal ions. This chelation can inhibit enzyme activity by binding to metal cofactors essential for enzymatic reactions. The molecular targets include metalloenzymes and metalloproteins, and the pathways involved are those related to metal ion homeostasis and enzyme regulation.
Comparison with Similar Compounds
Glycine
Iminodiacetic acid
Nitrilotriacetic acid
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
CAS No. |
5382-88-7 |
|---|---|
Molecular Formula |
C4H7NO4 |
Molecular Weight |
133.10 g/mol |
IUPAC Name |
2-acetamidooxyacetic acid |
InChI |
InChI=1S/C4H7NO4/c1-3(6)5-9-2-4(7)8/h2H2,1H3,(H,5,6)(H,7,8) |
InChI Key |
ONKKMSVOTHQXSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NOCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















